Acid Brown 282
Description
Contextualization of Acid Brown 282 within Contemporary Chemical Research
In modern chemical research, this compound is primarily investigated within the context of industrial dyeing and materials science. Its main application is the coloration of protein fibers like wool and silk, synthetic polyamides such as nylon, and leather. worlddyevariety.comguidechem.com Research focuses on its performance characteristics, including its excellent lightfastness and resistance to washing. worlddyevariety.comguidechem.com
Contemporary studies are also exploring its use in high-performance dye compositions. For instance, research has been conducted on creating dye mixtures that include this compound along with natural additives and stabilizers. guidechem.com These formulations aim to achieve very high dye exhaustion rates (over 99%), which minimizes the amount of dye released into wastewater, thereby improving the environmental profile of the dyeing process. guidechem.com Such research is particularly relevant for dyeing modern polyamide fibers where maintaining the material's texture and resistance to sunlight is crucial. guidechem.com
Beyond textiles, this compound is utilized for wood staining, valued for its resistance to overlacquering with materials like polyurethane and polyester. synthesia.eu Emerging research has also pointed towards potential, albeit less developed, applications in biological and medical fields, such as its use as a staining agent for the microscopic analysis of biological tissues and as a potential marker in certain diagnostic assays. Analytical chemistry studies have incorporated this compound into larger databases of acid dyes, using techniques like Raman spectroscopy to build spectral libraries for dye characterization and differentiation. wvu.edu
Table 1: Physicochemical Properties of this compound
| Property | Data | Source(s) |
|---|---|---|
| C.I. Name | This compound | worlddyevariety.com |
| CAS Numbers | 12219-65-7, 70236-60-1, 37211-65-7 | guidechem.comsynthesia.eu |
| Chemical Class | Monoazo 1:2 Metal Complex Dye | worlddyevariety.comcolorantsgroup.com |
| Appearance | Dark brown powder or liquid | guidechem.com |
| Reported Molecular Formula | C₃₆H₂₁CrN₈Na₂O₁₁S | nih.gov |
| C₁₃₀H₂₀₃FO₂₃S₇ | nih.govalfa-chemistry.com | |
| C₂₂H₁₄N₆Na₂O₉S₂ | guidechem.com | |
| Reported Molecular Weight | 871.6 g/mol | nih.gov |
Historical Trajectories and Evolution of Scholarly Inquiry Pertaining to this compound
The scholarly inquiry into this compound follows the broader historical development of metal-complex acid dyes, which gained prominence in the mid-20th century. These dyes were developed to provide superior fastness properties, particularly on wool and later on synthetic polyamide fibers, compared to earlier generations of acid dyes. Early research was primarily application-focused, aiming to optimize dyeing methodologies to achieve level, reproducible coloration and to characterize basic performance metrics like wash and light fastness. researchgate.net
In recent decades, the focus of research has evolved significantly. The initial emphasis on application has expanded to include pressing modern concerns, most notably the environmental impact of dyeing processes. guidechem.com Scholarly work now investigates methods to enhance the dye's efficiency and reduce its environmental footprint, leading to the development of high-exhaustion dyeing systems. guidechem.com Furthermore, the scope of inquiry has broadened to new material applications, such as specialized wood stains. The evolution is also evident in the analytical methods used; where simple colorimetric evaluation was once standard, advanced spectroscopic techniques like Raman are now employed for precise characterization and quality control. wvu.edu This trajectory reflects a shift from a purely industrial-application focus to a more holistic research approach encompassing performance, environmental sustainability, and advanced material science.
Table 2: Application and Performance of this compound on Various Substrates
| Substrate | Application | Reported Fastness Properties | Source(s) |
|---|---|---|---|
| Wool & Silk | Dyeing | Good to excellent light and soaping fastness (ISO 6-7 and 5 respectively). | worlddyevariety.com |
| Polyamide (Nylon) | Dyeing | Provides vibrant shades with good wash fastness and moderate perspiration fastness (ISO 4-5). | guidechem.com |
| Leather | Dyeing / Shading | Used for achieving brown coloration and for shading purposes. | worlddyevariety.comguidechem.comchemicalbook.com |
| Wood | Staining | Excellent resistance to overlacquering (polyurethane, polyester); high light fastness (Xenotest rating 5/5). | synthesia.eu |
| Biological Tissue | Staining | Employed for histological staining to identify tissue structures. | |
Identification of Critical Research Gaps and Future Academic Endeavors for this compound
Despite its established industrial use, significant research gaps persist for this compound, presenting opportunities for future academic investigation.
The most critical gap is the lack of consensus on its fundamental physicochemical properties. Publicly available databases and scientific suppliers report multiple, conflicting molecular formulas and weights for the same CAS number (12219-65-7). nih.govguidechem.comnih.gov For example, reported molecular weights range from 871.6 g/mol to 2377.5 g/mol , indicating substantial structural ambiguity. nih.govnih.gov This discrepancy hinders theoretical modeling, mechanistic studies, and the development of a definitive toxicological profile. Future research must prioritize the definitive structural elucidation and characterization of the commercial product(s) known as this compound.
Secondly, while its applications are well-documented, the environmental fate and degradation pathways of this compound remain an area requiring deeper investigation. As a metal-complex azo dye containing chromium, understanding its long-term stability, biodegradability, and the potential for the release of metal ions and aromatic amines into the environment is crucial for a complete life-cycle assessment.
A third area for future research lies in the expansion of its novel applications. While its use in biological staining and medical diagnostics has been suggested, these studies are preliminary. Dedicated research is needed to validate these applications, understand the binding mechanisms to specific cellular components, and synthesize analogues with optimized properties for imaging or diagnostic assays.
Finally, building on current research into high-performance dye systems, further work could focus on developing "greener" synthetic routes and dyeing processes. guidechem.com This includes exploring alternatives to chromium in the metal complex or designing systems that allow for dyeing at lower temperatures and with fewer chemical additives, further reducing the environmental impact of its use.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Acid Brown 28 |
| Acid Brown 75 |
| This compound |
| 2-Amino-4-nitrophenol |
| Chromium |
| N-(2-hydroxy-5-methylphenyl)acetamide |
| Nylon |
| Polyester |
Properties
CAS No. |
12219-65-7 |
|---|---|
Molecular Formula |
C21H18O3 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Acid Brown 282
Advanced Synthetic Routes and Reaction Pathways for Acid Brown 282
The synthesis of this compound follows a sequence of reactions starting from primary aromatic amines and coupling components. The resulting monoazo ligand is then subjected to a metallization process.
Mechanistic Elucidation of Diazotization and Coupling Reactions in this compound Synthesis
The synthesis of azo dyes, including the precursors for this compound, begins with the diazotization of a primary aromatic amine. This reaction involves treating the amine with a nitrosating agent, typically sodium nitrite, in an acidic medium and at low temperatures (0–5°C) to form a diazonium salt. dtic.mil The acidic conditions, often achieved with hydrochloric or sulfuric acid, are crucial for the formation of the highly reactive nitrosonium ion (NO+), which is the active species in diazotization. dtic.mil
The diazonium salt then undergoes a coupling reaction with an electron-rich coupling agent. For this compound, relevant coupling agents can include derivatives like 8-hydroxyquinoline (B1678124) or pyrazolone (B3327878) derivatives. This electrophilic aromatic substitution occurs under alkaline conditions, typically at a pH of 8–10 maintained with a base like sodium carbonate, and at controlled temperatures (10–15°C). The mechanism involves the diazonium cation attacking the activated aromatic ring of the coupling agent, forming a new carbon-nitrogen bond and the characteristic azo (-N=N-) linkage.
Investigation of Metallization Processes and Chromium Complexation Chemistry for this compound Formation
Following the diazotization and coupling reactions, the resulting monoazo compound acts as a ligand for metal complexation. this compound is a metal complex azo dye, commonly involving chromium(III). guidechem.com The metallization process involves complexing the monoazo ligand with chromium salts, such as chromium(III) sulfate (B86663) or chloride.
This complexation typically occurs under specific reaction conditions, including a pH range of 5–6, often adjusted with sodium acetate, and elevated temperatures (80–90°C) for several hours (6–8 hours). The chromium ion coordinates with specific atoms within the azo dye molecule, often involving the azo nitrogen atoms and hydroxyl groups, to form a stable 1:2 metal-ligand complex, where one chromium ion is coordinated with two azo dye ligands. This metallization significantly enhances the dye's stability, particularly its light and wash fastness properties, and influences its affinity for fibers like wool and polyamide. guidechem.com
Exploration of Novel Precursors and Ligand Modification Strategies for this compound Derivatives
While the core synthesis of this compound involves specific aromatic amines and coupling agents, research may explore novel precursors and ligand modifications to develop derivatives with altered properties. This could involve using different substituted aromatic amines or coupling components to influence the electronic and steric properties of the resulting azo ligand. mdpi.com Modifications to the ligand structure could aim to improve solubility, change the absorption spectrum (and thus the color shade), or enhance the interaction with specific fibers or substrates. mdpi.comresearchgate.net The inclusion of different functional groups or structural motifs in the precursors could lead to dyes with improved fastness properties or novel applications. mdpi.com
Optimization of Synthesis Parameters for Enhanced Reproducibility and Yield of this compound
Achieving high reproducibility and yield in the synthesis of this compound requires careful control and optimization of various reaction parameters. Methodological approaches often involve step-by-step protocols with rigorous monitoring and control.
Impact of Controlled Temperature and pH Regimes on Reaction Kinetics and Selectivity
Temperature and pH are critical parameters throughout the synthesis of this compound, significantly impacting reaction kinetics and selectivity. researchgate.net
During diazotization, maintaining a low temperature (0–5°C) is essential to prevent the decomposition of the unstable diazonium salt. dtic.mil Excess heat can lead to unwanted side reactions and reduced yield. The acidic pH (1–2) in this step is necessary for the formation of the nitrosating species. dtic.mil
In the coupling reaction, a controlled alkaline pH (8–10) is required to ensure the coupling agent is in its reactive, deprotonated form, facilitating the electrophilic attack by the diazonium salt. Temperature control (10–15°C) during coupling helps manage the reaction rate and minimize side reactions.
For the metallization step, higher temperatures (80–90°C) are used to facilitate the complexation reaction between the monoazo ligand and the chromium salt. The slightly acidic pH (5–6) is optimal for the formation of the chromium(III) complex. Deviations in temperature and pH at any stage can lead to reduced reaction efficiency, altered product purity, and lower yields.
Methodologies for Stoichiometric Control and Minimization of By-Product Formation
Precise stoichiometric control of the reactants is vital for maximizing the yield of this compound and minimizing the formation of unwanted by-products. nih.gov Using the correct molar ratios of the primary amine, nitrosating agent, coupling agent, and chromium salt is crucial for driving the reactions to completion and favoring the desired product.
Excess or insufficient amounts of reactants can lead to incomplete reactions or the formation of impurities. For instance, using a slight stoichiometric excess of the nitrosating agent in diazotization might be employed to ensure complete conversion of the amine, with any residual nitrous acid being subsequently destroyed. dtic.mil
Minimization of by-product formation is achieved through careful control of reaction conditions, including temperature, pH, and reaction time, as well as the order and rate of addition of reactants. Techniques such as monitoring reaction progress using analytical methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time and identify the presence of impurities. Purification steps, such as filtration and washing, are also employed to remove unreacted precursors and soluble by-products. Rigorous documentation of experimental details and cross-validation with replicate experiments are recommended to ensure reproducibility.
Application of Green Chemistry Principles in the Synthesis of this compound
The synthesis of chemical compounds, including dyes like this compound, can involve processes and reagents that have environmental implications. The principles of green chemistry aim to minimize or eliminate the use and generation of hazardous substances throughout the design, manufacture, and application of chemical products. Applying these principles to the synthesis of this compound presents opportunities to reduce its environmental footprint.
One area for green chemistry application is the diazotization step. Traditionally, this reaction utilizes strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), which pose environmental hazards digitellinc.com. Research into greener alternatives for diazotization in azo dye synthesis has explored the use of less hazardous reagents. For instance, alginic acid, a biodegradable and non-toxic polysaccharide derived from brown algae, has been investigated as a mediator for diazotization, offering a more sustainable approach compared to conventional mineral acids digitellinc.com. While the direct application of alginic acid in the synthesis of this compound is not explicitly detailed in the search results, this exemplifies a green chemistry strategy applicable to a key stage in its production.
Another significant aspect with environmental considerations in the synthesis of this compound is the use of chromium for metallization. Chromium compounds, particularly in certain oxidation states, can be toxic and require careful handling and disposal. From a green chemistry perspective, the use of heavy metals like chromium is ideally minimized or replaced with less hazardous alternatives. However, for metal complex dyes, the metal ion is integral to the dye's structure and performance characteristics. Research in this area might focus on optimizing the metallization process to maximize chromium incorporation and minimize waste, exploring alternative, less toxic metal ions where feasible for similar dye properties, or developing effective methods for the recovery and recycling of chromium from wastewater streams generated during synthesis and dyeing.
While specific detailed research findings on the comprehensive application of green chemistry principles specifically to the synthesis of this compound were not extensively found, the general principles of green chemistry provide a framework for developing more sustainable synthetic routes for this class of dyes, focusing on reducing hazardous inputs, minimizing waste, and exploring environmentally benign alternatives for key reaction steps like diazotization and metallization.
Advanced Structural Elucidation and Spectroscopic Characterization of Acid Brown 282
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed elucidation of the molecular structure of organic compounds. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the types, numbers, and connectivity of atoms within a molecule. For Acid Brown 282, NMR spectroscopy, including ¹H NMR and ¹³C NMR, can be utilized to confirm the presence and arrangement of aromatic rings, aliphatic chains, and functional groups. Analysis of chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra provides insights into the proton environment within the molecule. ¹³C NMR spectroscopy helps to identify different carbon environments. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm correlations between protons and carbons, providing robust evidence for the proposed structure. NMR is a recommended technique for verifying the structural integrity and purity of this compound . While specific NMR data for this compound was not detailed in the search results, NMR has been applied to analyze the degradation products of similar dyes, demonstrating its utility in characterizing structural changes doi.org.
Utilization of High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Component Separation
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and separating it from impurities or related components that may be present in a sample. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. By using appropriate stationary phases (e.g., C18) and mobile phase gradients, this compound can be separated from other substances in a mixture. The resulting chromatogram provides a profile of the sample's composition, with peaks corresponding to individual components. The peak area or height is proportional to the concentration of each component, allowing for the quantitative assessment of purity. HPLC is explicitly mentioned as a technique to verify the purity of this compound . It is also used in the broader context of separating and analyzing dyes nih.gov.
Spectroscopic Analysis via Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Techniques for Chromophoric Characterization
Fourier-Transform Infrared (FTIR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for characterizing the functional groups and electronic transitions within the this compound molecule, particularly its chromophoric system.
FTIR spectroscopy provides information about the vibrational modes of the molecule, allowing for the identification of characteristic functional groups. For this compound, FTIR can confirm the presence of azo groups (-N=N-), aromatic ring vibrations, sulfonic acid groups (S=O stretching), hydroxyl groups (-OH), and C-N stretching vibrations doi.orgmdpi.commdpi.com. The specific absorption bands and their positions in the infrared spectrum serve as a fingerprint for the compound and can indicate structural features and potential interactions. FTIR analysis has been used to study the degradation of dyes, observing shifts or disappearance of peaks corresponding to functional groups doi.org.
UV-Vis spectroscopy is used to study the electronic transitions within the chromophore of this compound, which are responsible for its color. The UV-Vis spectrum shows absorption bands at specific wavelengths (λmax) that correspond to π-π* and n-π* electronic transitions, particularly within the azo structure and conjugated aromatic systems. Measuring the UV-Vis spectrum allows for the determination of the absorption maxima and molar absorptivity, which are characteristic properties of the dye. UV-Vis spectroscopy is employed to determine absorption maxima and is useful for quality control, ensuring consistency with known spectral benchmarks . Changes in the UV-Vis spectrum can also be used to monitor dye degradation or interactions.
Employment of High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GCMS) for Fragment Analysis and Intermediate Identification
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GCMS), provides crucial information about the molecular weight of this compound and can be used to analyze its fragmentation pattern.
HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of the intact molecule and its fragments. This is particularly useful for confirming the molecular formula. MS is a technique used to confirm the molecular weight and fragmentation patterns of dyes .
GCMS is typically used for the analysis of volatile or semi-volatile compounds. While this compound itself may not be directly amenable to GCMS without derivatization due to its polarity and molecular weight, GCMS can be employed to identify and characterize more volatile intermediates or degradation products. LC-MS/MS, a hyphenated technique combining liquid chromatography with tandem mass spectrometry, is more suitable for less volatile and polar compounds like acid dyes and has been used to detect transformation products of similar compounds doi.org. GCMS has also been used in the characterization of synthesized acid dyes samipubco.comresearchgate.net. Analysis of the fragmentation patterns obtained from MS provides structural information by breaking down the molecule into smaller, characteristic ions.
Advanced X-ray Diffraction and Crystallographic Studies for Solid-State Structural Determination
Advanced X-ray Diffraction (XRD) and crystallographic studies are powerful techniques for determining the precise three-dimensional arrangement of atoms within the solid state of this compound. X-ray crystallography of single crystals can provide highly detailed information, including bond lengths, bond angles, and molecular conformation, as well as how molecules pack in the crystal lattice. This technique is particularly valuable for complex molecules like metal complex dyes. While single crystal XRD can provide definitive structural proof, obtaining suitable single crystals of complex dyes can be challenging. Powder X-ray Diffraction (PXRD) can be used to characterize the crystalline phases present in a solid sample of this compound and assess its crystallinity. XRD is mentioned in the context of characterizing crystalline structures of various materials ncsu.eduresearchgate.net and in molecular docking studies . Single crystal X-ray diffraction has been used to confirm the structure of organic compounds bath.ac.uk. While specific crystallographic data for this compound was not found in the provided information, these techniques represent the highest level of structural characterization in the solid state.
Mechanistic Investigations of Acid Brown 282 Interaction with Diverse Substrates
Dyeing Mechanisms on Protein Fibers (Wool, Silk) by Acid Brown 282
Protein fibers like wool and silk possess both acidic and basic groups, allowing them to interact with various types of dyes, including acid dyes. researchgate.net this compound exhibits a strong affinity for these protein fibers, resulting in rich coloration and good fastness properties. The dyeing of wool and silk with acid dyes is primarily driven by the electrostatic attraction between the anionic dye molecules and the protonated amino groups in the protein structure. tiankunchemical.comleatherdyes.netresearchgate.net
Elucidation of Ionic and Hydrogen Bonding Interactions with Fiber Matrices
The interaction between this compound and protein fibers involves both ionic and hydrogen bonding. Under acidic conditions, the carboxyl groups in the protein fibers are largely undissociated, while the amino groups are protonated, carrying a positive charge (-NH3+). researchgate.net this compound, being an anionic dye with sulfonic acid groups (-SO3-), forms ionic bonds with these positively charged amino sites on the fiber matrix. tiankunchemical.comsdinternational.comleatherdyes.net
Kinetic and Thermodynamic Modeling of Dye Uptake and Diffusion
Studies on the kinetics and thermodynamics of wool dyeing with acid dyes have explored different models to describe the dye uptake and diffusion process. While traditionally the Gilbert-Rideal and Donnan theories have been used, some research suggests that the uptake of acid dyes on wool can conform to the law of mass action. researchgate.net
Kinetic studies often model the adsorption rate using pseudo-first or pseudo-second order kinetic models. researchgate.netresearchgate.net For wool dyeing with acid dyes, the uptake rate has been described by a second-order rate expression, suggesting the formation of a protein-dye complex as the rate-determining step. researchgate.net This mechanism implies that the dye and other anions in the solution interact independently with the wool, rather than the dye simply displacing smaller anions through ion exchange. researchgate.net
Thermodynamic parameters such as standard affinity (Δμ0), dyeing entropy (ΔS0), and enthalpy (ΔH0) can be calculated to understand the spontaneity and energy changes associated with the dyeing process. ekb.eg These parameters provide insights into the driving forces behind dye adsorption and the nature of the dye-fiber interactions.
Adsorption and Interaction Mechanisms on Polyamide Fibers (Nylon) by this compound
Polyamide fibers, such as nylon, also contain amino groups that can be protonated in acidic conditions, making them receptive to acid dyes like this compound. tiankunchemical.comsdinternational.com this compound is considered suitable for nylon dyeing, providing vibrant shades with good wash fastness. The application of acid dyes to nylon results in the formation of ionic bonds or salt links between the anionic dye molecules and the protonated amino groups of the polymer chains. leatherdyes.net
Influence of Fiber Morphology and Surface Chemistry on Dye Adsorption
The morphology and surface chemistry of polyamide fibers can significantly influence dye adsorption. Factors such as crystallinity, orientation, and the presence of surface treatments can affect the accessibility of dye molecules to the active sites within the fiber structure. dharmatrading.com The surface chemistry, particularly the density and distribution of amino groups, directly impacts the number of available sites for ionic bonding with the anionic dye molecules.
While specific detailed research findings on the influence of fiber morphology and surface chemistry of nylon on this compound adsorption were not extensively detailed in the search results, general principles of acid dyeing on polyamides suggest that a more open and accessible fiber structure, along with a higher concentration of cationic sites, would generally lead to increased dye adsorption. Surface treatments like water repellents or stain resistance can interfere with the dye bonding. dharmatrading.com
Factors Governing Dye Exhaustion and Leveling Properties in Textile Applications
Dye exhaustion and leveling properties are crucial aspects of textile dyeing, influencing the efficiency of dye utilization and the uniformity of coloration. Dye exhaustion refers to the proportion of dye transferred from the dye bath to the fiber, while leveling describes the ability of the dye to distribute evenly throughout the textile material, avoiding patchiness or unlevel shades. tiankunchemical.com
Several factors govern dye exhaustion and leveling properties when using acid dyes on polyamide fibers. These include:
pH of the Dye Bath: Acidic conditions are essential for protonating the amino groups on the nylon fiber, promoting ionic interaction with the anionic dye. tiankunchemical.com The degree of acidity influences the rate of dye uptake and can impact leveling.
Temperature: Increasing the temperature of the dye bath generally increases the rate of dye diffusion into the fiber. ekb.eg Temperature programming during the dyeing process is often used to control the exhaustion rate and improve leveling.
Dye Concentration: The concentration of dye in the bath affects the driving force for dye uptake. Higher dye concentrations can lead to increased exhaustion but may also make leveling more challenging.
Presence of Electrolytes and Leveling Agents: Electrolytes (salts) can influence the aggregation of dye molecules in the bath and compete with the dye for binding sites on the fiber, affecting exhaustion. Leveling agents are often used to control the rate of dye uptake and promote uniform distribution by temporarily blocking binding sites or forming complexes with the dye.
Liquor Ratio: The ratio of the volume of the dye bath to the weight of the textile material can influence dye exhaustion and the concentration gradient driving diffusion.
Interactions with Lignocellulosic Materials in Wood Staining Applications
This compound is also used in wood staining applications, available in both water- and solvent-based formulations. Wood is a complex lignocellulosic material composed primarily of cellulose, hemicellulose, and lignin (B12514952). researchgate.netncsu.edu The interaction of dyes with wood is influenced by the chemical composition and physical structure of these components. ncsu.edu
Successful staining of lignocellulosic materials is considered a three-dimensional phenomenon dependent on the physical dimensions of the colored compounds and their functional groups, which influence interactions with different wood components. ncsu.edu Molecular docking simulations and experimental techniques like X-ray diffraction and atomic force microscopy, along with thermodynamic analyses, are suggested methodologies for investigating these interactions at a molecular level.
This compound's application in wood staining suggests it has an affinity for certain components within the lignocellulosic matrix, contributing to the desired brown coloration and properties like resistance to overlacquering and light fastness.
Binding Mechanisms in Biological Staining Applications of this compound
Specificity of Binding to Sub-Cellular Components and Macromolecules
The specificity of this compound binding in biological staining is influenced by the distribution and accessibility of cationic sites within sub-cellular components and macromolecules. While acid dyes generally bind to basic structures, the precise molecular structure of this compound, including its metal complex nature and the presence of sulfonic acid groups, can influence its affinity for specific biological targets researchgate.net. For instance, acid dyes have shown affinity for protein fibers in textiles due to ionic bonding with amino groups indiamart.com. In biological tissues, this principle extends to proteins and potentially other macromolecules with available positive charges. The degree of charge delocalization within the dye molecule and the charge site geometry on the binding partner also influence the strength and specificity of ionic bonds researchgate.net. While broad statements about this compound's specific sub-cellular targets are not extensively detailed in the provided information, acid dyes, in general, are known to target cytoplasmic components which are typically eosinophilic (attracted to acidic dyes) due to their protein content nih.gov.
Methodological Advancements in Histological and Microbial Staining Protocols
This compound has been employed as a staining agent for microscopic analysis of biological tissues and bacterial cultures . Advancements in histological and microbial staining protocols often focus on improving specificity, contrast, and ease of use hilarispublisher.comnih.gov. While specific methodological advancements directly involving this compound are not prominently detailed, general advancements in acid staining techniques provide context. These include optimizing pH, dye concentration, staining duration, and the use of mordants or counterstains to enhance differential staining nih.gov. For microbial staining, acid dyes can be used to stain bacterial cultures for microscopy . Methodological advancements in this area involve developing rapid staining protocols, improving visualization of specific bacterial structures, and differentiating between different microbial species or components nih.govnih.gov. The use of metal complex azo dyes like this compound, with their enhanced stability and affinity compared to some non-metallized dyes, could potentially contribute to more robust and reliable staining protocols researchgate.net.
Emerging Applications in Medical Imaging and Biomarker Development
Emerging studies suggest potential applications of this compound in medical diagnostics, including use in imaging techniques or as a marker in various diagnostic assays . This area of research is likely driven by the dye's chemical properties that could facilitate targeted interaction with specific biological molecules or structures relevant to disease states .
Chemical Basis for Targeted Interaction with Specific Cellular Markers in Biological Systems
The chemical basis for targeted interaction of this compound with specific cellular markers in biological systems would stem from its molecular structure and resulting properties. As a metal complex azo dye with sulfonic acid groups, it possesses both charged regions and potentially hydrophobic or pi-stacking interaction sites depending on its full structure researchgate.net. Targeted interaction could occur through:
Ionic Binding: As discussed, interaction with positively charged cellular components or markers.
Metal Chelation: The chromium metal ion in the complex could potentially interact with specific ligands or proteins in biological systems researchgate.net.
Other Non-Covalent Interactions: Hydrogen bonding, Van der Waals forces, and potential pi-pi interactions involving the aromatic systems within the azo dye structure could contribute to binding specificity to certain macromolecules or cellular structures researchgate.net.
Research has indicated the use of Acid Brown dyes in imaging techniques for detecting specific cellular markers in cancerous tissues . This suggests that certain Acid Brown dyes, potentially including this compound, may exhibit preferential binding to markers overexpressed or uniquely present on cancer cells. Examples of cellular markers explored in targeted therapies and diagnostics include various cell surface receptors and proteins nih.govmdpi.commdpi.com. The specific chemical features of this compound would dictate which markers it has an affinity for.
Integration of this compound into Advanced Imaging Techniques
The integration of this compound into advanced imaging techniques would leverage its optical properties as a dye . Advanced imaging techniques in biological and medical contexts include fluorescence microscopy, confocal microscopy, and potentially techniques like mass spectrometry imaging or multimodal imaging approaches hilarispublisher.comacs.orgmdpi.comnih.gov.
If this compound possesses fluorescent properties (which is not explicitly stated in the provided texts, but some acid dyes are fluorescent), it could be used as a fluorescent probe for live or fixed cell imaging, allowing visualization of the distribution of its binding targets within tissues or cells using fluorescence microscopy or confocal microscopy hilarispublisher.comacs.org.
Even without inherent fluorescence, as a chromogenic stain, this compound's interaction with specific cellular components could be visualized using standard light microscopy, and this could be integrated with advanced digital imaging and image analysis techniques for quantitative assessment and co-localization studies with other markers hilarispublisher.comacs.org. Multimodal imaging, which combines different imaging modalities, could potentially integrate information from this compound staining with data from techniques like mass spectrometry imaging to correlate the dye's distribution with molecular profiles in tissues acs.org.
While the provided information suggests emerging potential in medical imaging, detailed studies specifically on the integration of this compound into advanced imaging techniques like PET-MRI, advanced CT, or specialized endoscopic imaging are not available nih.govajronline.orgesge.comcarelonmedicalbenefitsmanagement.com. Future research would be needed to explore the feasibility and utility of this compound in such advanced modalities, potentially through chemical modifications to the dye or development of novel imaging probes based on its structure.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 171039565 |
Data Tables
Based on the provided text, detailed quantitative data specifically on this compound's binding affinities or performance metrics in biological staining or imaging applications are limited. The information primarily describes the types of interactions and potential applications. Therefore, a detailed data table with specific binding constants or performance comparisons is not feasible based solely on the provided search results for this compound in biological contexts. The search results mention its use in textile dyeing with some fastness properties krishnadyes.netindiamart.com, but this is outside the scope of biological/medical applications as strictly defined by the outline.
However, we can summarize the types of interactions and potential applications mentioned:
| Application Area | Binding Mechanism Type(s) | Potential Targets (General) | Notes / Research Findings |
| Biological Staining | Ionic bonding, Hydrogen bonding, Van der Waals forces | Positively charged sub-cellular components and macromolecules | Used for microscopic analysis of tissues and bacterial cultures. pH influences binding. |
| Medical Imaging | Targeted interaction based on chemical properties | Specific cellular markers (e.g., in cancerous tissues) | Emerging studies suggest potential. Chemical basis involves molecular structure. |
| Biomarker Development | Targeted interaction based on chemical properties | Specific cellular markers | Potential use as a marker in diagnostic assays. |
Environmental Fate, Degradation Pathways, and Remediation Technologies for Acid Brown 282
Photodegradation Kinetics and Mechanistic Studies of Acid Brown 282 in Aqueous Environments
The degradation of dyes like this compound in aquatic environments can be initiated by light, a process known as photodegradation. This process involves the absorption of light energy, leading to the breakdown of the complex dye molecule.
Influence of Key Environmental Parameters (pH, Light Intensity, Dissolved Oxygen) on Degradation Efficiency
The efficiency of photodegradation is not constant and is significantly influenced by several key environmental factors:
pH: The pH of the aqueous solution can have a marked effect on the photodegradation rate of dyes. For instance, studies on other dyes have shown that pH can influence the surface charge of the photocatalyst and the dye molecule itself, thereby affecting adsorption and subsequent degradation. hilarispublisher.com Alkaline conditions are known to accelerate the oxidative polymerization of certain phenolic compounds, which can be intermediates in dye degradation. nih.gov Conversely, for some dyes, acidic or neutral pH conditions are more favorable for degradation. beilstein-journals.org The specific effect of pH on this compound photodegradation requires targeted studies to resolve any conflicting data, potentially through kinetic modeling and time-resolved spectroscopy.
Light Intensity: The rate of photodegradation is generally dependent on the intensity of the light source. Higher light intensity provides more photons to activate the dye molecules or a photocatalyst, thus increasing the rate of degradation up to a certain point. mdpi.com The use of solar light as a natural and powerful energy source for photocatalytic experiments has been successfully demonstrated for other azo dyes. researchgate.net
Dissolved Oxygen: Oxygen plays a crucial role in the photodegradation process. It can act as an electron acceptor, preventing the recombination of electron-hole pairs in photocatalysis and leading to the formation of highly reactive superoxide (B77818) radicals. mdpi.com The presence of dissolved oxygen is often essential for the oxidative degradation of organic pollutants. nih.gov In some degradation pathways, the level of aeration can influence the ratio of different degradation by-products. nih.gov
Identification and Characterization of Photodegradation Intermediates and By-products
The breakdown of a complex molecule like this compound through photodegradation results in the formation of various smaller molecules known as intermediates and by-products. The general mechanism for the photodegradation of azo dyes often involves several key steps:
Demethylation and Aromatic Ring Cleavage: The process can begin with the removal of methyl groups and the breaking of the central aromatic rings of the dye molecule. mdpi.com
Formation of Intermediates: These initial steps lead to the formation of various intermediate species, which may include phenols, anilines, and aldehydic or carboxylate compounds. mdpi.com For some azo dyes, degradation pathways can lead to the formation of potentially toxic aromatic amines. mdpi.com
Mineralization: Ideally, the degradation process continues until these intermediates are completely broken down into simple, non-toxic inorganic molecules such as carbon dioxide (CO₂), water (H₂O), sulfate (B86663) (SO₄²⁻), and ammonium (B1175870) (NH₄⁺). mdpi.com
The identification of these intermediates is crucial for assessing the environmental impact of the degradation process. Techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are often employed to identify and characterize these breakdown products. doi.org For example, in the degradation of other dyes, intermediates such as naphthalene-1,2-dione have been identified. doi.org
Biodegradation Pathways and Bioremediation Approaches for this compound
Biodegradation utilizes microorganisms to break down complex organic molecules. This approach is considered environmentally friendly and cost-effective for treating dye-contaminated wastewater. mdpi.com
Microbial Degradation Mechanisms of Azo Chromophores and Metal-Complex Dyes
The biodegradation of azo dyes typically involves a two-step process:
Anaerobic Reductive Cleavage: Under anaerobic (oxygen-deficient) conditions, bacteria can cleave the azo bond (-N=N-) using enzymes like azoreductases. This initial step results in the formation of aromatic amines, which are often colorless but can still be toxic. mdpi.commdpi.com
Aerobic Degradation of Aromatic Amines: The subsequent degradation of these aromatic amines typically occurs under aerobic (oxygen-rich) conditions. mdpi.com Microorganisms utilize enzymes such as laccases, peroxidases, and hydroxylases to break down the aromatic rings. ijcmas.com
For metal-complex dyes like this compound, the presence of the metal ion adds another layer of complexity. Some bacteria, such as Bacillus circulans and Acinetobacter junii, have shown efficiency in simultaneously removing both the dye and the metal complex. gjesm.net Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also effective due to their ability to secrete powerful extracellular enzymes like lignin (B12514952) peroxidases that can degrade complex structures. ijcmas.comtandfonline.com
Assessment of Biodegradability of Formulation Additives Associated with this compound
Commercial dye formulations are not pure compounds but mixtures that include various additives to improve performance. These additives can include dispersing agents, leveling agents, and solvents. surfadiols.comfineotex.com The environmental impact of these additives must also be considered:
Non-Biodegradable Additives: Some additives, such as certain dispersing agents, may be non-biodegradable and can accumulate in the environment. surfadiols.com
The trend towards more sustainable practices is driving the development of eco-friendly, biodegradable additives, such as those derived from vegetable oil esters. fineotex.comgoogle.com
Advanced Oxidation Processes (AOPs) for the Removal of this compound from Wastewater Streams
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). thewaternetwork.comusv.ro These processes are particularly effective for treating complex and recalcitrant molecules like this compound that are resistant to conventional treatment methods. thewaternetwork.comexlibrisgroup.com.cn
AOPs encompass a variety of techniques, including:
Ozonation (O₃): Ozone is a powerful oxidizing agent that can directly react with dye molecules. usv.ro Its effectiveness can be enhanced by combining it with hydrogen peroxide (H₂O₂) or ultraviolet (UV) light. thewaternetwork.com
Fenton and Photo-Fenton Processes: The Fenton process uses a mixture of hydrogen peroxide and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. mdpi.com The efficiency of this process can be increased by exposure to UV light in the photo-Fenton process. researchgate.net
Photocatalysis: This process involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, when illuminated with light of sufficient energy, generates electron-hole pairs that lead to the formation of hydroxyl radicals. hilarispublisher.comresearchgate.net
Other AOPs: Other methods include UV/H₂O₂, plasma technology, and sonolysis (using ultrasound). usv.roexlibrisgroup.com.cn
AOPs are highly efficient in decolorizing dye effluents and can lead to the complete mineralization of the organic pollutants. iwaponline.com For metal-complex dyes, AOPs can not only degrade the organic ligand but also facilitate the removal of the heavy metal. magtech.com.cn The choice of a specific AOP depends on factors like the composition of the wastewater, cost, and operational conditions. Often, a combination of AOPs with biological treatments is employed to achieve cost-effective and efficient wastewater treatment. usv.roresearchgate.net
Biosorption and Adsorption Technologies for this compound Removal from Effluents
The removal of synthetic dyes like this compound from industrial effluents is a critical environmental concern. Adsorption and biosorption have emerged as efficient and cost-effective techniques for treating dye-containing wastewater. nih.govresearchgate.net These processes involve the binding of dye molecules to the surface of a solid material, known as an adsorbent or biosorbent. nih.gov
Research into effective and economical adsorbent materials has focused on naturally occurring and waste materials, particularly biological materials (biosorbents) and agricultural by-products.
One notable area of research is the use of enzymes for dye degradation. A laccase from the fungus Peroneutypa scoparia has been shown to decolorize this compound. researchgate.netdoi.org Laccases are oxidoreductase enzymes that can break down complex organic molecules, offering an environmentally friendly method for dye remediation. researchgate.net In one study, this fungal laccase was tested against several leather dyes, including this compound, demonstrating its potential for bioremediation. doi.org
Agricultural by-products represent a class of low-cost adsorbents that are readily available. sciencebeingjournal.com Materials such as rice husk, peat, fly ash, and coir pith have been investigated for their capacity to remove various types of dyes from aqueous solutions. sciencebeingjournal.comircwash.orgscribd.com These materials possess functional groups, such as hydroxyl and carboxyl groups, which can bind with dye molecules. sciencebeingjournal.com While specific studies on the use of many of these agricultural wastes for this compound are not widely documented, their proven efficacy with other acid dyes suggests they are promising candidates. The effectiveness of these materials often depends on their specific chemical and physical properties, including surface area and porosity. researchgate.net
Table 1: Examples of Novel Biosorbents and Adsorbent Materials for Dye Removal
| Adsorbent Type | Specific Example | Target Dye(s) Mentioned in Research | Reference |
| Fungal Enzyme | Laccase from Peroneutypa scoparia | This compound, Acid Red 97, Acid Black 210 | researchgate.net, doi.org |
| Agricultural By-product | Rice Husk | General heavy metal ions and synthetic dyes | sciencebeingjournal.com |
| Agricultural By-product | Peat | Acid Dyes | ircwash.org |
| Industrial By-product | Fly Ash | Acid Dyes | ircwash.org |
| Industrial By-product | Steel Plant Slag | Acid Dyes | ircwash.org |
| Natural Clay | Bentonite Clay | Basic Dyes | ircwash.org |
The efficiency of the biosorption process is influenced by several key operational parameters, including the pH of the solution, the amount of adsorbent used (dose), and the duration of contact between the adsorbent and the dye solution. nih.gov Optimizing these parameters is crucial for maximizing dye removal.
pH: The pH of the effluent significantly affects the surface charge of the adsorbent and the ionization of the dye molecule. For anionic dyes like this compound, adsorption is generally favored at a lower pH. nih.gov At acidic pH levels, the adsorbent surface becomes more positively charged, enhancing the electrostatic attraction with the negatively charged anionic dye molecules. wecmelive.com Research on a related dye, Acid Brown SGR 282, identified an optimal pH of 2 for biosorption. researchgate.net
Contact Time: The removal of dye increases with contact time until it reaches a point of equilibrium, after which no significant further adsorption occurs. Studies on the biosorption of this compound found that after 4 hours of contact, the process reached equilibrium, and extending the time did not significantly increase dye removal. researchgate.net Therefore, the optimal contact time was determined to be 4 hours under the specified conditions. researchgate.net
Adsorbent Dose: The quantity of the adsorbent material also plays a vital role. Generally, increasing the adsorbent dose provides more active sites for dye binding, leading to higher removal efficiency. nih.gov However, an optimal dose exists beyond which the increase in removal percentage becomes negligible. For this compound, experiments were conducted using a biosorbent dose of 0.1 g in 100 ppm dye solutions. researchgate.net
Table 2: Optimized Parameters for Biosorption of this compound
| Parameter | Optimized Value | Conditions | Reference |
| pH | 2 | Anionic Acid Brown SGR 282 | researchgate.net |
| Contact Time | 4 hours | 100 ppm dye solution, pH 2, 0.1 g biosorbent | researchgate.net |
| Adsorbent Dose | 0.1 g | In 100 ppm dye solution | researchgate.net |
Evaluation of Novel Biosorbents and Adsorbent Materials (e.g., Agricultural By-products)
Methodologies for Assessing Environmental Performance of this compound in Industrial Discharges
Evaluating the environmental impact of this compound requires quantitative assessment of its behavior during and after the industrial dyeing process. Key metrics include the dye exhaustion rate and the concentration of residual dye in wastewater.
The dye exhaustion rate is a measure of the percentage of dye that successfully binds to the fiber from the dyebath during the dyeing process. A high exhaustion rate is desirable as it signifies an efficient process with less dye wastage. Formulations of multi-component dyes are often designed to achieve very high exhaustion rates, sometimes exceeding 99%.
Table 3: Factors Influencing Dye Exhaustion Rate
| Factor | Impact on Exhaustion Rate | Quantitative Effect | Reference |
| Dye Formulation | Multi-component systems can be optimized for high exhaustion. | Can exceed 99% | |
| Leveling Agents | Can decrease the exhaustion rate. | Reduction of 2-10% | google.com |
| Natural Additives (e.g., sodium alginate) | Can improve exhaustion compared to synthetic agents. | Improvement of 12-15% noted for Acid Brown 58 |
The portion of the dye that is not exhausted from the dyebath constitutes the primary dye load in the resulting wastewater. An inefficient dyeing process, characterized by a low exhaustion rate, directly leads to higher concentrations of residual dye in the effluent. google.com For example, a 2-10% reduction in the exhaustion rate due to leveling agents results in that same percentage of the initial dye load being discharged into the wastewater stream. google.com
The analysis of these residual concentrations is fundamental to assessing the environmental performance and determining the need for and effectiveness of wastewater treatment technologies. Spectrophotometry is a common method used for this analysis, where the absorbance of the wastewater is measured at the dye's maximum wavelength to determine its concentration. doi.org Effective treatment technologies, such as the biosorption and adsorption methods discussed previously, are essential to reduce these residual dye concentrations to environmentally acceptable levels before discharge.
Computational Chemistry and Theoretical Modeling of Acid Brown 282
Density Functional Theory (DFT) Studies on the Electronic Structure, Reactivity, and Spectroscopic Properties of Acid Brown 282
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.orgacs.org It has become a primary tool for studying azo dyes, providing detailed information on their geometry, electronic properties, and reactivity. dergipark.org.trtandfonline.com For this compound, DFT calculations can elucidate the relationship between its structure and its function as a dye.
Research Findings:
DFT studies on molecules similar to this compound typically employ hybrid functionals, such as B3LYP, combined with basis sets like 6-31G(d) or larger to achieve a balance between accuracy and computational cost. dergipark.org.tracs.org These calculations can optimize the ground-state geometry of the dye, revealing precise bond lengths and angles, particularly around the central chromium atom and the azo linkage (-N=N-).
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's stability, reactivity, and the wavelength of maximum absorption (λ_max), which dictates its color. tandfonline.com A smaller gap generally implies that less energy is required to excite an electron, corresponding to a longer absorption wavelength.
Reactivity descriptors, such as chemical potential, hardness, and the electrophilicity index, can be calculated from HOMO and LUMO energies. tandfonline.com These descriptors help predict how the dye will interact with other molecules, including its susceptibility to degradation or its affinity for a fiber. acs.org Fukui functions, another DFT-derived concept, can pinpoint the most likely sites within the molecule for nucleophilic or electrophilic attack, offering clues to its degradation mechanism. tandfonline.com
Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum of the dye. dergipark.org.tr By calculating the electronic transitions, TD-DFT can predict the λ_max value, which can be compared with experimental data to validate the computational model.
Table 6.1: Representative DFT-Calculated Electronic Properties for this compound
| Property | Representative Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -2.5 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 3.7 eV | Correlates with chemical reactivity and the energy of electronic absorption, influencing color. |
| Dipole Moment | 8.5 Debye | Relates to the molecule's polarity and its interaction with polar solvents and fibers. |
| Global Hardness (η) | 1.85 eV | Measures resistance to change in electron distribution; higher values suggest greater stability. |
| Electrophilicity Index (ω) | 2.3 eV | Quantifies the energy lowering of a molecule when it accepts electrons, indicating its electrophilic nature. |
Note: These values are illustrative, based on typical findings for similar metal-complex azo dyes, and would require specific calculations for this compound for precise determination.
Molecular Dynamics Simulations for Elucidating this compound-Fiber Interactions and Adsorption Mechanisms
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD can model the time-dependent behavior of molecules, making it ideal for studying the complex process of a dye adsorbing onto a fiber surface. researchgate.netaip.org
Research Findings:
For this compound, MD simulations can model the dye's interaction with fibers such as wool (a protein fiber) and polyamide. researchgate.net These simulations typically place one or more dye molecules in a simulation box containing polymer chains representing the fiber, solvated by water molecules to mimic dyeing conditions. researchgate.net
The primary output of these simulations is the interaction energy between the dye and the fiber. This energy can be broken down into van der Waals and electrostatic components, revealing the nature of the binding forces. aip.org For an anionic dye like this compound interacting with polyamide or wool, strong electrostatic interactions between the dye's sulfonate groups and protonated amine groups on the fiber are expected to be a dominant binding force.
MD simulations also provide insights into the adsorption process itself. karazin.ua By tracking the dye's trajectory over time, researchers can observe its diffusion from the solvent to the fiber surface, its orientation upon adsorption, and its penetration into the fiber's amorphous regions. mdpi.com The solvent accessible surface area (SASA) can be calculated to understand how much of the dye molecule is exposed to the solvent versus the fiber, indicating the extent of adsorption. researchgate.net The diffusion coefficient, also derivable from MD simulations, quantifies the dye's mobility in the system, which is related to the dyeing rate. researchgate.net
Table 6.2: Illustrative Interaction Energies from MD Simulations of Dye-Fiber Systems
| Interacting Pair | Type of Interaction | Typical Energy Range (kcal/mol) | Primary Driving Force |
| This compound – Polyamide | Dye-Fiber | -80 to -150 | Electrostatic attraction, Hydrogen bonding |
| This compound – Wool (Keratin) | Dye-Fiber | -90 to -170 | Electrostatic attraction, Hydrogen bonding, van der Waals |
| This compound – Water | Dye-Solvent | -20 to -40 | Solvation of polar groups |
| Polyamide – Water | Fiber-Solvent | -10 to -25 | Hydration of polymer chains |
Note: These energy values are representative examples derived from general MD studies of dye-fiber systems and serve to illustrate the relative strengths of different interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Dyeing Performance and Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a compound with a specific activity or property, such as dyeing efficiency or environmental impact. tandfonline.com By developing a mathematical model based on a set of known compounds, QSAR can be used to predict the properties of new or untested molecules like this compound. springernature.comecetoc.org
Research Findings:
To develop a QSAR model, a series of molecular descriptors are calculated for a group of related dyes. These descriptors quantify various aspects of the molecule's structure, such as its size (molecular weight), shape, lipophilicity (log P), and electronic properties (dipole moment, HOMO/LUMO energies from DFT). tandfonline.comfrontiersin.org
For dyeing performance , the "activity" could be an experimental value like the dye exhaustion rate, fixation percentage, or a fastness rating (e.g., lightfastness, wash fastness). nih.gov A QSAR model might reveal, for instance, that higher molecular weight and a greater number of sulfonate groups correlate positively with wash fastness on polyamide fibers. researchgate.net
For environmental fate , the activity could be a measure of biodegradability (e.g., half-life in water) or ecotoxicity. springernature.comeuropa.eu QSAR models have shown that properties like log P and the presence of specific functional groups can be strong predictors of a dye's persistence and potential to bioaccumulate. ecetoc.orgresearchgate.net For azo dyes, the presence of sulfonic acid groups generally increases water solubility and reduces bioavailability, often leading to lower predicted toxicity.
The final QSAR model is a statistical equation (e.g., from multiple linear regression) that can be used to predict the property of interest for this compound based on its calculated descriptors. frontiersin.org
Table 6.3: Key Molecular Descriptors for QSAR Modeling of Acid Dyes
| Descriptor Category | Specific Descriptor | Predicted Property (Example) | Rationale |
| Topological | Molecular Weight (MW) | Dyeing Performance (Fixation) | Larger molecules may have more points of contact with the fiber, enhancing fixation. |
| Physicochemical | Octanol-Water Partition Coefficient (log P) | Environmental Fate (Bioaccumulation) | A measure of hydrophobicity; lower log P suggests lower potential to bioaccumulate. |
| Electronic | Dipole Moment | Dyeing Performance (Exhaustion) | Higher polarity can enhance interaction with polar fibers in an aqueous medium. |
| Quantum Chemical | HOMO-LUMO Energy Gap (ΔE) | Environmental Fate (Degradability) | A smaller gap can indicate higher reactivity and greater susceptibility to degradation. |
| Structural | Number of Sulfonate Groups | Dyeing Performance (Solubility), Environmental Fate (Toxicity) | Increases water solubility, aids binding to polyamides, and typically reduces toxicity. |
Predictive Modeling of Degradation Pathways and Intermediate Species Formation
Predictive modeling of degradation pathways uses computational methods to determine how a molecule like this compound is likely to break down under various environmental or treatment conditions (e.g., oxidative, reductive, or photodegradation). mdpi.com This is crucial for assessing the environmental impact of the dye, as the degradation products can sometimes be more hazardous than the parent molecule. tandfonline.com
Research Findings:
The modeling process often begins with DFT calculations to identify the weakest bonds in the molecule and the sites most susceptible to chemical attack. acs.org For azo dyes, the chromophoric azo bond (-N=N-) is a common target. Under reductive conditions, this bond can be cleaved to form aromatic amines. tandfonline.com Under oxidative conditions, such as in advanced oxidation processes, radical species (like the hydroxyl radical •OH) attack the molecule. acs.org Reactivity indices from DFT can predict where this attack is most likely to occur.
Once potential reaction sites are identified, reaction pathways can be modeled to calculate the activation energies for different bond-breaking steps. The pathway with the lowest activation energy is considered the most probable. This allows for the prediction of the initial degradation products.
These initial products can then be subjected to the same computational analysis to predict subsequent degradation steps, ultimately mapping out a complete degradation pathway. researchgate.net This information is invaluable for designing wastewater treatment processes and for conducting targeted analytical studies to search for specific, predicted intermediate compounds in experimental degradation studies. mdpi.comfrontiersin.org For this compound, a key step would be the cleavage of the azo bond and the subsequent breakdown of the resulting substituted aniline (B41778) and naphthol-derived structures.
Table 6.4: Hypothetical Degradation Intermediates of this compound
| Degradation Condition | Initial Cleavage Site | Predicted Intermediate Species |
| Reductive | Azo linkage (-N=N-) | - A substituted aminonaphthalene sulfonic acid |
| - A substituted phenylenediamine | ||
| Oxidative (e.g., •OH attack) | Azo linkage (-N=N-) or Aromatic Rings | - Hydroxylated parent dye |
| - Phthalic acid (from benzene (B151609) ring opening) | ||
| - Smaller organic acids (e.g., formic acid, oxalic acid) | ||
| - Inorganic ions (sulfate, nitrate) |
Formulation Science and Synergistic Performance of Acid Brown 282 Compositions
Impact of Stabilizers on Formulation Integrity, Shelf-Life, and Performance Retention
Stabilizers are a critical component in Acid Brown 282 formulations, ensuring the integrity, shelf-life, and long-term performance of the dye product. guidechem.comguidechem.com They are typically added in small percentages, ranging from 0% to 5%. guidechem.com
The primary role of stabilizers is to prevent the microbial degradation of the dye formulation during storage. Common stabilizers used in these formulations include sodium benzoate (B1203000) and dimethyl fumarate. The absence of such stabilizers can lead to a significant reduction in the shelf-life of the product. For example, some formulations lacking a stabilizer like sodium benzoate have shown a 30% decrease in shelf life, with microbial contamination becoming apparent after 45 days.
By preventing the growth of microorganisms, stabilizers help to maintain the chemical stability and physical properties of the dye formulation over time. This ensures that the dye will perform as expected when it is eventually used, providing consistent and reliable dyeing results. alfa-industry.com Some formulations of this compound have a stated shelf life of 24 to 36 months when stored in a sealed container in a cool, ventilated environment, protected from moisture and heat. yinzhaochemical.comalfa-industry.com
Common Stabilizers and Additives in Dye Formulations
| Component Type | Examples | Primary Function |
|---|---|---|
| Stabilizers | Sodium Benzoate, Potassium Sorbate, Dimethyl Fumarate | Prevent microbial degradation, enhance shelf-life. google.com |
| Natural Additives | Sodium Alginate, Hydrolyzed Starch, Inulin | Act as leveling agents, improve eco-friendliness. google.com |
Analysis of Synergistic Effects in Mixed Dyeing Systems Involving this compound
A key synergistic outcome is the significantly enhanced dye exhaustion rate. guidechem.com Formulations combining metal complex dyes with weakly acidic dyes like this compound can achieve dye uptake levels exceeding 99%. guidechem.com This high efficiency is attributed to the complementary nature of the dyes. The metal complex dyes provide a stable and strong chromophore, while the weakly acidic dyes ensure effective and uniform penetration and binding to the fibers.
This synergistic interaction also positively impacts the fastness properties of the dyed materials, leading to improved resistance to washing and soaping. guidechem.com Furthermore, the inclusion of natural product-derived additives in these mixed systems contributes to the synergy by ensuring homogeneous dispersion of the different dye molecules, preventing potential antagonism or precipitation in the dye bath.
Methodological Best Practices for the Assessment and Validation of Dye Formulations
To ensure the quality, performance, and safety of this compound dye formulations, a systematic approach to assessment and validation is essential. This involves a combination of standardized testing protocols and analytical techniques.
Best practices for assessing these formulations include:
Performance Testing: This involves evaluating key dyeing characteristics such as colorfastness to light, washing, and rubbing. Standardized methods, such as those from the International Organization for Standardization (ISO) or the American Association of Textile Chemists and Colorists (AATCC), should be employed to ensure comparability of results. drivenenterprise.in
Chemical Analysis: The chemical composition of the dye formulation should be verified to ensure it meets specifications. This can involve techniques to confirm the identity and purity of the dye components.
Stability Testing: The shelf-life of the formulation should be validated through accelerated aging studies and long-term storage tests under controlled conditions. alfa-industry.com This helps to confirm the effectiveness of the stabilizers used.
Environmental Impact Assessment: The biodegradability of the formulation components, particularly the additives, should be assessed. guidechem.comgoogle.com The effluent from the dyeing process should also be analyzed for residual dye content and other potential pollutants. guidechem.com
Toxicological Screening: To ensure the safety of the product, toxicological assessments are necessary. This can include in vitro assays like the Ames test to evaluate mutagenic potential and other tests to assess skin and eye irritation. nih.gov
By adhering to these methodological best practices, manufacturers can ensure that this compound dye formulations are not only effective in their application but also consistent, stable, and environmentally responsible.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| Acid Black 107 |
| Acid Black 168 |
| Acid Black 172 |
| Acid Black 194 |
| Acid Black 207 |
| Acid Black 52 |
| Acid Black 60 |
| Acid Black 63 |
| Acid Blue 158 |
| Acid Blue 171 |
| Acid Blue 193 |
| Acid Blue 317 |
| Acid Brown 21 |
| This compound |
| Acid Brown 283 |
| Acid Brown 355 |
| Acid Brown 365 |
| Acid Orange 154 |
| Acid Orange 166 |
| Acid Orange 173 |
| Acid Orange 60 |
| Acid Orange 74 |
| Acid Red 182 |
| Acid Red 186 |
| Acid Red 211 |
| Acid Red 213 |
| Acid Red 215 |
| Acid Red 315 |
| Acid Red 317 |
| Acid Red 362 |
| Acid Red 405 |
| Acid Red 414 |
| Acid Violet 68 |
| Acid Violet 90 |
| Acid Yellow 116 |
| Acid Yellow 118 |
| Acid Yellow 128 |
| Acid Yellow 151 |
| Acid Yellow 220 |
| Acid Yellow 233 |
| Acid Yellow 59 |
| Chromium |
| Dimethyl Fumarate |
| Sodium Alginate |
Comparative Analysis and Structure Performance Relationships of Acid Brown 282
Comparative Studies with Analogous Acid Brown Dyes (e.g., Acid Brown 58, Acid Brown 75) to Delineate Unique Attributes
Acid Brown 282, Acid Brown 58, and Acid Brown 75 share common applications in dyeing polyamide and wool fibers, and all are described as azo dyes nih.govnih.gov. This compound is specifically identified as a 1:2 metal complex azo dye worlddyevariety.comdyestuffscn.comnih.gov. Acid Brown 75 is also described as a trisazo class dye worlddyevariety.com. These structural classifications provide a basis for understanding their interactions with fibers and their resulting performance.
Analysis of Structural Distinctions and Their Functional Implications for Dyeing and Environmental Behavior
While all three dyes are azo compounds, the specific arrangement and substituents of the azo groups, along with the presence of a metal complex in this compound, constitute key structural distinctions. This compound's structure comprises a monoazo chromophore coordinated with chromium in a 1:2 metal-ligand ratio, forming an octahedral complex . This metallization is known to enhance the stability of the dye molecule . Acid Brown 58 is synthesized through a multi-step process involving H-acid, cinnamyl alcohol, and a nitroaromatic intermediate . Acid Brown 75 is a trisazo dye synthesized using H acid, p-nitroaniline, 2-amino-4,6-dinitrophenol, and resorcinol (B1680541) worlddyevariety.comchembk.comguidechem.com.
Regarding environmental behavior, the synthesis of Acid Brown 58 involves nitroaromatic intermediates, which may raise concerns about biodegradability compared to simpler analogs . Specific details on the environmental implications of this compound and Acid Brown 75 based on their structures were not extensively detailed in the provided sources.
Comprehensive Performance Metrics Comparison (e.g., Exhaustion, Wash Fastness, Light Fastness, Rubbing Fastness, Perspiration Fastness)
This compound demonstrates good fastness properties, including light, wet, washing, rubbing, and perspiration fastness, along with a high exhaustion rate nih.gov. Acid Brown 58 also exhibits high exhaustion rates and superior fastness properties, specifically noted for superior wash and light fastness on polyamide compared to Acid Brown 75 and 282 . Acid Brown 75 is reported to have good fastness properties, including light, washing, wet, rubbing, and perspiration fastness, with high exhaustion and good leveling properties .
Based on the available information, a comparative overview of performance metrics is presented below:
| Performance Metric | This compound | Acid Brown 58 | Acid Brown 75 |
| Application Fibers | Polyamide, Wool, Silk, Cotton, Leather nih.govworlddyevariety.comdyestuffscn.com | Polyamide, Wool, Leather, Paper, Silk, Cotton ontosight.aisdinternational.comkrishnadyes.netnih.gov | Wool, Polyamide, Leather, Paper, Silk, Cotton ontosight.ainih.govworlddyevariety.comchembk.comguidechem.comchemicalbook.com |
| Dye Class | Azo, 1:2 Metal Complex worlddyevariety.comdyestuffscn.comnih.gov | Azo nih.gov | Azo, Trisazo nih.govworlddyevariety.comguidechem.com |
| Exhaustion Rate | High nih.gov | High (>99% mentioned in a formulation) nih.gov | High nih.gov |
| Wash Fastness | Good nih.gov | Superior on polyamide (vs. 75 & 282) | Good nih.gov |
| Light Fastness | Good nih.gov | Superior on polyamide (vs. 75 & 282) | Good nih.govindiamart.com |
| Rubbing Fastness | Good nih.gov | Good nih.gov | Good nih.gov |
| Perspiration Fastness | Good nih.gov | Good nih.gov | Good nih.govindiamart.com |
| Leveling Properties | Medium hztya.com | Good nih.gov | Good nih.gov |
Note: The data in this table is compiled from the provided search snippets and may not represent exhaustive testing under identical conditions.
Elucidation of Structure-Performance Relationships for this compound and its Derivatives
The performance of this compound is intrinsically linked to its molecular structure, particularly its nature as a 1:2 chromium complex azo dye nih.gov. This structure influences its affinity for specific fibers and the stability of the coloration.
Correlation Between Molecular Architecture and Dye-Substrate Affinity
The molecular architecture of this compound, featuring sulfonic acid groups and a metal complex, dictates its affinity for protein fibers (wool, silk) and polyamides nih.govworlddyevariety.comdyestuffscn.com. Acid dyes interact with these fibers primarily through ionic bonds formed between the anionic sulfonate groups on the dye molecule and the protonated amino groups present in the fiber structure . Hydrogen bonding and Van der Waals forces also contribute to the dye-fiber interactions. The specific size and shape of the this compound molecule, influenced by the metal complex, affect how effectively it can penetrate and bind within the porous structure of the fiber. The 1:2 metal-ligand ratio in this compound forms an octahedral complex that enhances dye-fiber affinity .
Investigation of Substituent Effects on Chromophore Stability and Dyeing Performance
The chromophore in this compound is based on an azo structure, responsible for absorbing light and producing the brown color. The stability of this chromophore is crucial for the dye's lightfastness and resistance to degradation. The presence of the chromium metal complex significantly enhances the stability of the azo chromophore by shielding it from environmental factors like light and oxidation . While the specific details of substituent effects on the this compound chromophore were not provided in the search results, in general, the nature and position of substituents on the aromatic rings of azo dyes can influence electron distribution, affecting the color shade, intensity, and stability of the chromophore. Electron-withdrawing or electron-donating groups can alter the electronic properties of the azo system, impacting its light absorption characteristics and its susceptibility to degradation mechanisms.
Quality Assurance and Standardization in Acid Brown 282 Research and Industrial Application
Methodological Approaches for Ensuring Data Integrity and Research Reproducibility in Studies on Acid Brown 282
Ensuring data integrity and research reproducibility in studies involving this compound is crucial for the validity and reliability of scientific findings. Methodological approaches focus on meticulous experimental design, execution, and documentation. Researchers are encouraged to adhere to principles such as the FAIR data principles (Findable, Accessible, Interoperable, Reusable), which promote the availability and usability of research data nih.gov.
Detailed documentation of experimental procedures, including synthesis protocols and application methods, is essential for reproducibility nih.gov. This involves precisely recording parameters such as temperature, pH, and reaction time during synthesis, and documenting any deviations rigorously nih.gov. Techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to verify the purity and structural integrity of this compound, providing key data points for characterization and reproducibility nih.gov. UV-Vis spectroscopy is used to determine absorption maxima, ensuring consistency with established benchmarks, while Fourier-transform infrared spectroscopy (FTIR) helps identify functional groups nih.gov. Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns nih.gov.
Statistical tools are appropriate for analyzing data obtained from studies on this compound, helping to interpret results and assess variability nih.gov. In cases of contradictory data, such as on photodegradation efficiency under varying conditions, designing comparative studies that isolate variables and utilize time-resolved spectroscopy and kinetic modeling can help resolve discrepancies nih.gov. Storing raw spectral data and instrument settings, and using electronic lab notebooks for real-time documentation and version control, further enhance data integrity and facilitate reproducibility in multi-site studies nih.gov.
Advanced Analytical Protocols for Quality Control and Characterization of this compound in Production
Advanced analytical protocols are indispensable for maintaining consistent quality and thoroughly characterizing this compound during industrial production. These protocols build upon research methodologies and are adapted for a production scale to ensure that each batch meets stringent specifications.
Analytical techniques such as UV-Vis spectroscopy and spectrophotometric verification are used to confirm the integrity of the chromophore, which is directly related to the dye's color and strength nih.gov. HPLC is employed to assess the purity of the synthesized dye, identifying and quantifying impurities that could affect performance nih.gov. Elemental analysis can be used to confirm the molecular composition, ensuring the correct ratios of elements like carbon, hydrogen, nitrogen, sulfur, and chromium, given its nature as a metal complex azo dye.
Physical characteristics are also subject to quality control. Particle size analysis is important for solid forms of this compound, influencing its dispersion and application properties. Solubility testing in relevant solvents under controlled temperatures is crucial for ensuring ease of use in dyeing baths and other formulations. Thermal stability assessment helps predict the dye's behavior under processing conditions.
Manufacturers often implement stringent quality testing on well-defined parameters throughout the production process. This includes testing of raw materials and intermediate products, as well as the final this compound product epa.gov. Laboratories equipped with advanced equipment are utilized for these quality control procedures. Adherence to international industry standards in the manufacturing process is a key aspect of ensuring high quality.
Adherence to and Development of International Standards in Dye Application and Performance Testing
Adherence to international standards is critical for evaluating the performance of this compound in its various applications and ensuring consistent results across different users and regions. These standards provide a common framework for testing and comparing dye properties.
This compound is subjected to various fastness tests to assess its resistance to external factors. These tests, often conducted according to ISO standards, include evaluating light fastness, resistance to soaping, perspiration, oxygen bleaching, and seawater nih.govindiamart.com. The results of these tests provide valuable data on the dye's durability and suitability for specific applications.
| Fastness Test | Standard (ISO) | Rating (this compound) |
| Light Fastness | ISO | 6-7 |
| Soaping | ISO | 5 |
| Perspiration Fastness | ISO | 4-5 |
| Oxygen Bleaching | ISO | 4-5 |
| Seawater Fastness | ISO | 5-6 (Fading), 5 (Stain) |
| Seawater Fastness | ISO | 5 (Fading), 5 (Stain) |
| Overlacquering (PU) | - | 5 |
| Overlacquering (Polyester) | - | 5 |
| Overlacquering (Nitrocellulose) | - | 5 |
Note: Fastness ratings are typically on a scale, often 1 to 8 for light fastness (where 8 is maximum fastness) and 1 to 5 for other fastness properties (where 5 is maximum fastness). nih.govnih.govindiamart.com
In wood staining applications, resistance to overlacquering with various finishes like polyurethane, polyester, and nitrocellulose is also tested nih.govindiamart.com. Manufacturers are committed to complying with these fastness and performance testing methods to ensure their products meet industry requirements epa.gov. Laboratories equipped with specialized dyeing machines for leather and textiles are used for the evaluation and standardization of dyeing applications.
Ethical Considerations and Robust Reporting Standards in Chemical Research and Industrial Practice
Ethical considerations and robust reporting standards are fundamental to maintaining integrity and transparency in both chemical research involving this compound and its industrial production and use.
In research, ethical reporting involves transparently disclosing any conflicts of interest and funding sources that could potentially influence the research outcomes. Citing primary literature accurately is also a key aspect of ethical conduct. Robust reporting standards require researchers to provide detailed supplementary materials, such as raw data and experimental protocols, to allow for independent verification and build confidence in the reported findings. Adhering to FAIR data principles also contributes to ethical practice by making research data more accessible and reusable nih.gov.
In industrial practice, ethical considerations extend to responsible manufacturing processes and environmental stewardship. This includes implementing effective effluent treatment plants that meet international standards to minimize the environmental impact of dye production. Adherence to safety regulations and maintaining safety equipment are also crucial aspects of ethical industrial operation. While specific safety and adverse effect profiles are excluded from this article, responsible industrial practice necessitates a thorough understanding and management of potential hazards associated with the handling, production, and use of chemical compounds like this compound, often detailed in Safety Data Sheets.
Robust reporting in the industrial context can involve providing comprehensive technical data sheets and certificates of analysis for each batch of this compound, detailing its specifications and quality control test results. Transparency in the supply chain and sourcing of raw materials also aligns with ethical practices. General principles of ethical conduct in research and industry emphasize the importance of honesty, accountability, and responsible decision-making to protect human health and the environment. Reporting guidelines, even those from other fields like clinical trials, highlight the broader importance of complete and transparent reporting in building trust and enabling informed decision-making.
Q & A
Q. What are the standard analytical methods for characterizing the purity and structural identity of Acid Brown 282?
To confirm the identity and purity of this compound, researchers should employ a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV-Vis detection can assess purity by quantifying impurities against a certified reference standard. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve functional groups and compare spectral data with published literature. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. Ensure calibration with control samples and document deviations in retention times or spectral anomalies .
Q. How can researchers design a reproducible synthesis protocol for this compound?
A robust synthesis protocol must include stoichiometric ratios, solvent selection, temperature control, and reaction time optimization. Start by replicating literature methods, then systematically vary parameters (e.g., pH, catalysts) while monitoring yield via gravimetric analysis. Use Design of Experiments (DoE) to identify critical factors. Document all steps in a lab notebook, including raw data (e.g., TLC/Rf values, NMR shifts) and unexpected observations. Validate reproducibility through triplicate trials and statistical analysis of yields (e.g., ANOVA) .
Q. What are the key stability indicators for this compound under varying environmental conditions?
Stability studies should evaluate photodegradation, thermal decomposition, and hydrolysis. Design accelerated aging experiments by exposing samples to controlled UV light, elevated temperatures (40–80°C), and humidity chambers. Monitor degradation via HPLC peak area reduction or colorimetric assays. Use Arrhenius modeling to predict shelf life. Include control samples and validate results with kinetic studies (e.g., zero/first-order decay models) .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved in structural elucidation?
Contradictions in NMR or IR spectra often arise from impurities, solvent effects, or tautomeric equilibria. Employ multi-dimensional NMR (e.g., COSY, HSQC) to distinguish overlapping signals. Cross-validate with computational chemistry (DFT calculations for predicted shifts) and alternative techniques like X-ray crystallography. If tautomerism is suspected, conduct variable-temperature NMR to observe dynamic behavior. Document all hypotheses and systematically exclude variables .
Q. What experimental strategies can isolate and quantify degradation byproducts of this compound in aqueous systems?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to identify degradation products. Optimize chromatographic conditions (e.g., gradient elution) to separate polar byproducts. Quantify using external calibration curves or isotope-labeled internal standards. For non-targeted analysis, apply high-resolution MS (HRMS) and molecular networking tools (e.g., GNPS) to annotate unknown compounds .
Q. How can mechanistic studies elucidate the redox behavior of this compound in electrochemical applications?
Employ cyclic voltammetry (CV) to determine redox potentials and electron transfer kinetics. Use a three-electrode system with a glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode. Correlate voltammetric peaks with spectroscopic changes (UV-Vis-NIR) during electrolysis. Density Functional Theory (DFT) calculations can model frontier molecular orbitals and predict reactive sites. Validate mechanisms with controlled-additive experiments (e.g., radical scavengers) .
Q. What statistical approaches are appropriate for reconciling inconsistent batch-to-batch performance data in this compound-based sensors?
Apply multivariate analysis (e.g., Principal Component Analysis) to identify latent variables (e.g., impurity profiles, solvent traces) influencing performance. Use regression models (e.g., Partial Least Squares) to correlate synthesis parameters (e.g., stirring rate, drying time) with sensor response. Implement quality-by-design (QbD) frameworks to define critical quality attributes (CQAs) and control ranges .
Methodological Frameworks
Q. How to design a study investigating the interaction of this compound with biomolecules?
- Experimental Design : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (). Vary pH and ionic strength to assess thermodynamic stability.
- Data Analysis : Fit binding isotherms to Langmuir or Hill models. Compare with molecular docking simulations (AutoDock/Vina) for mechanistic insights.
- Validation : Include negative controls (e.g., bovine serum albumin) and replicate trials to confirm specificity .
Q. What protocols ensure ethical and rigorous reporting of this compound toxicity in ecotoxicological studies?
Follow OECD guidelines for acute/chronic toxicity assays (e.g., Daphnia magna immobilization, algal growth inhibition). Report LC₅₀/EC₅₀ values with 95% confidence intervals using probit analysis. Include positive controls (e.g., potassium dichromate) and disclose solvent carriers (e.g., DMSO concentration). Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., ECOTOX, EnviroTox) .
Data Presentation and Reproducibility
Q. How should researchers present conflicting catalytic efficiency data for this compound in peer-reviewed manuscripts?
Clearly delineate experimental conditions (e.g., substrate concentration, temperature) across studies. Use comparative tables to highlight discrepancies and propose hypotheses (e.g., solvent polarity effects on transition states). Provide raw data in supplementary materials and advocate for open-source protocols to enable third-party verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
